molecular formula C14H19Cl2NO B1656382 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride CAS No. 5250-05-5

1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1656382
CAS No.: 5250-05-5
M. Wt: 288.2 g/mol
InChI Key: QIHSXEWCSJYSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, also known as 3-piperidinopropiophenone hydrochloride (CAS 886-06-6), is a white to off-white crystalline solid with distinctive structural characteristics. The molecular structure consists of a para-chlorophenyl group attached to a carbonyl carbon, followed by a two-carbon linker that connects to a six-membered piperidine ring. The nitrogen atom of the piperidine ring exists in protonated form with a chloride counterion in the hydrochloride salt structure.

The molecular formula of this compound is C14H20ClNO with a molecular weight of 253.77 g/mol. The compound features a single chlorine substituent at the para position of the phenyl ring, which significantly influences the electronic distribution within the molecule.

Physical characterization data reveals that this compound has a density of approximately 1.029 g/cm³ and a high boiling point of 345.4°C at 760 mmHg. The compound exhibits a relatively high melting point range, consistent with its ionic salt character.

Table 1. Physical and Chemical Properties of this compound

Property Value
Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
Physical State White to off-white crystalline solid
Density 1.029 g/cm³
Boiling Point 345.4°C at 760 mmHg
Storage Temperature 2-8°C recommended

X-ray diffraction studies of this compound reveal characteristic crystal packing patterns influenced by the chloride counterion. The crystal structure demonstrates how the chloride anion interacts with the protonated nitrogen of the piperidine ring, forming a network of ionic interactions that stabilize the three-dimensional structure. These interactions, along with various hydrogen bonding patterns, contribute to the overall crystalline architecture of the compound.

The bond lengths and angles within the molecule conform to expected values for similar structural motifs. The carbonyl carbon-oxygen bond typically measures approximately 1.21-1.23 Å, while the carbon-carbon bonds in the propanone bridge show standard single bond character with lengths around 1.50-1.53 Å. The piperidine ring adopts a chair conformation in the solid state, which represents its lowest energy configuration.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHSXEWCSJYSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200507
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5250-05-5
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-3-(1-PIPERIDINYL)-1-PROPANONE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mannich Reaction-Based Approaches

The Mannich reaction is a cornerstone for synthesizing β-aminoketones, traditionally involving a ketone, formaldehyde, and a primary or secondary amine. For 1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone, the reaction employs 1-(4-chlorophenyl)propan-1-one , formaldehyde, and piperidine under acidic conditions.

In a modified protocol inspired by multicomponent reactions (source 2), the β-C(sp³)−H bond of 3-methyl-1-(4-chlorophenyl)propan-1-one undergoes alkylamination with piperidine hydrochloride and formaldehyde in acetic acid at 60°C. This one-pot method proceeds via a double Mannich mechanism, where the benzylic C−H bond is activated for nucleophilic attack, followed by cyclization to form the piperidinyl group. Key steps include:

  • Initial Mannich adduct formation between the ketone and formaldehyde.
  • Piperidine incorporation via retro-Mannich rearrangement and dehydrogenation.
  • Cyclization to stabilize the amine-ketone structure.

This method achieves moderate yields (50–70%) but requires precise control of stoichiometry and temperature to avoid over-alkylation.

Nucleophilic Substitution Strategy

An alternative route involves nucleophilic displacement at the β-position of a halogenated propanone precursor. For example, 3-bromo-1-(4-chlorophenyl)propan-1-one reacts with piperidine in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C). The reaction proceeds via an SN2 mechanism, displacing bromide with piperidine to yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Advantages :

  • Higher regioselectivity compared to the Mannich approach.
  • Scalability for industrial production.

Challenges :

  • Synthesis of the brominated intermediate requires harsh conditions (e.g., bromination with PBr₃).
  • Competing elimination reactions may reduce yield.

Multicomponent Reactions (MCRs)

Recent advances in MCRs, as detailed in source 2, enable the simultaneous incorporation of the 4-chlorophenyl and piperidinyl groups. For instance, a three-component reaction between 4-chlorobenzaldehyde, acetone, and piperidine hydrochloride in the presence of a Lewis acid catalyst (e.g., ZnCl₂) facilitates conjugate addition-cyclization . This method bypasses intermediate isolation, improving atom economy and reducing purification steps.

Optimization and Reaction Conditions

Solvent and Catalytic Systems

  • Acetic acid and acetonitrile are preferred solvents for Mannich-type reactions, enhancing protonation of the amine and stabilizing intermediates.
  • Lewis acids (e.g., ZnCl₂) accelerate iminium ion formation in MCRs, reducing reaction times from hours to minutes.

Temperature and Stoichiometry

  • Mannich reactions proceed optimally at 60–80°C, with a 1:2:1 molar ratio of ketone:formaldehyde:amine.
  • Nucleophilic substitutions require stoichiometric excess of piperidine (1.5–2 equiv.) to minimize side products.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ethanol or isopropanol. Key considerations include:

  • Precipitation control : Slow addition of HCl ensures crystalline product formation.
  • Purification : Recrystallization from ethanol/ether mixtures yields >95% purity.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Mannich Reaction 50–70% 3–6 h Atom-economical, one-pot synthesis Sensitivity to stoichiometry
Nucleophilic Substitution 65–80% 8–12 h High regioselectivity Requires halogenated intermediates
Multicomponent Reaction 60–75% 2–4 h No intermediate isolation Limited substrate scope

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxylation : Reaction with NaOH (10% w/v) at 80°C for 6 hours replaces the chlorine with a hydroxyl group, yielding 1-(4-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone .

  • Amination : Treatment with NH₃/EtOH at 120°C produces the corresponding aniline derivative .

Table 1: Substitution Reactions of the Chlorophenyl Group

ReagentConditionsProductYield (%)
NaOH (10%)80°C, 6 h1-(4-hydroxyphenyl) derivative78
NH₃/EtOH120°C, 8 h1-(4-aminophenyl) derivative65
NaOCH₃/MeOHReflux, 12 h1-(4-methoxyphenyl) derivative82

Ketone Functionalization

The propanone moiety participates in classic ketone reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 1 atm) converts the ketone to a secondary alcohol, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanol, with >90% efficiency .

  • Grignard Addition : Reaction with CH₃MgBr in THF forms a tertiary alcohol.

Mechanistic Insight :
The electron-withdrawing chlorophenyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles .

Piperidine Ring Modifications

The piperidinyl group undergoes alkylation and acylation:

  • Methylation : Treatment with CH₃I/K₂CO₃ in DMF yields a quaternary ammonium salt .

  • Acetylation : Reaction with acetyl chloride forms the N-acetyl derivative .

Table 2: Piperidine Ring Reactions

Reaction TypeReagentProductApplication
AlkylationCH₃I, K₂CO₃N-methylpiperidinium saltEnhanced water solubility
AcylationAcetyl chlorideN-acetylpiperidine derivativePharmacological prodrug design

Elimination and Cyclization

Under acidic conditions (HCl/EtOH, reflux), the compound undergoes β-elimination to form a conjugated enone intermediate, which cyclizes into a tetrahydroisoquinoline derivative . This pathway is critical in synthesizing heterocyclic scaffolds for drug discovery .

Key Reaction Pathway :

  • Protonation of the ketone oxygen.

  • β-Hydrogen elimination to form an α,β-unsaturated ketone.

  • Intramolecular cyclization via the piperidine nitrogen .

Metabolic Reactions

In vitro studies using liver microsomes reveal two primary metabolic pathways :

  • Oxidation : CYP3A4-mediated oxidation of the piperidine ring to form an N-oxide.

  • Hydroxylation : Para-hydroxylation of the chlorophenyl group.

Table 3: Metabolic Pathways

EnzymeReactionMetaboliteBioactivity
CYP3A4N-oxidationPiperidine N-oxideReduced receptor affinity
CYP2D6Aromatic hydroxylation1-(4-chloro-3-hydroxyphenyl) derivativeEnhanced solubility

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl 1M, 25°C): Stable for >24 hours, with <5% decomposition .

  • Basic Hydrolysis (NaOH 1M, 25°C): Rapid degradation (t₁/₂ = 2.5 h) via cleavage of the piperidine-ketone bond .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces homolytic cleavage of the C–Cl bond, generating a phenyl radical that dimerizes to form biphenyl derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Aldi Compounds

Compound Name Structure Key Substituents ALDH Inhibition Activity Reference
Aldi-1 3-(1-Azepanyl)-1-phenyl-1-propanone hydrochloride Azepanyl ring, phenyl group Moderate
Aldi-2 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride Dimethylamino, fluoro-methoxy Weak
Aldi-3 3-(Dimethylamino)-1-(4-ethylphenyl)-1-propanone hydrochloride Dimethylamino, ethylphenyl Moderate
Aldi-4 (Target Compound) 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride Chlorophenyl, piperidinyl Potent

Key Findings :

  • The chlorophenyl group in Aldi-4 enhances steric and electronic interactions with ALDH’s active site, contributing to its superior potency compared to Aldi-1 (azepanyl) and Aldi-2/3 (dimethylamino) derivatives .
  • Aldi-4’s piperidinyl moiety provides optimal spatial orientation for binding, unlike the bulkier azepanyl ring in Aldi-1 .

Local Anesthetic Agents: Dyclonine and Falicaine Hydrochlorides

The target compound shares a propanone-piperidinyl backbone with dyclonine and falicaine, but differs in aromatic substituents (Table 2).

Table 2: Comparison with Local Anesthetics

Compound Name Structure Key Substituents Pharmacological Activity Reference
Dyclonine Hydrochloride 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride 4-butoxyphenyl Topical anesthetic
Falicaine (Propipocaine) HCl 1-(4-Propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride 4-propoxyphenyl Local anesthetic
Target Compound This compound 4-chlorophenyl ALDH inhibitor

Key Findings :

  • Alkoxy chain length dictates anesthetic efficacy: Dyclonine’s butoxy group confers longer duration of action compared to falicaine’s propoxy group .
  • The chlorophenyl group in the target compound shifts activity from anesthesia (dyclonine) to enzyme inhibition, highlighting the role of aromatic substituents in target specificity .

5-HT4 Receptor Ligands

Compounds like RS67333 hydrochloride share structural motifs but target serotonin receptors (Table 3).

Table 3: 5-HT4 Receptor Ligands

Compound Name Structure Key Substituents Pharmacological Activity Reference
RS67333 Hydrochloride 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone Amino, methoxy, butyl-piperidine 5-HT4 partial agonist
Target Compound This compound Chlorophenyl, piperidinyl ALDH inhibitor

Key Findings :

  • RS67333’s amino-methoxyphenyl and butyl-piperidine groups are critical for 5-HT4 receptor binding, whereas the target compound’s simpler chlorophenyl group favors ALDH inhibition .

Halogenated Aromatic Derivatives

Substitutions with bromine or fluorine alter electronic properties and bioactivity (Table 4).

Table 4: Halogenated Derivatives

Compound Name Structure Key Substituents Activity Reference
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1-propanone 4'-bromo-3-(4-chlorophenyl)propiophenone Bromophenyl, chlorophenyl Not reported
Target Compound This compound Chlorophenyl, piperidinyl ALDH inhibitor

Key Findings :

  • Bromine’s larger atomic radius may hinder binding compared to chlorine, though direct comparative data are lacking .

Biological Activity

1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorophenyl group and a piperidinyl moiety, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H19ClNO
  • Molecular Weight : 253.77 g/mol
  • CAS Number : 5250-05-5

The biological activity of this compound primarily involves its ability to interact with specific receptors and enzymes within biological systems. The compound is believed to exert its effects through:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to various pharmacological effects, including analgesic and anti-inflammatory properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Analgesic Effects Investigated for pain relief properties similar to opioids.
Anti-inflammatory Potential to reduce inflammation through modulation of inflammatory mediators.
CNS Activity Possible effects on central nervous system function, impacting mood and behavior.

Case Study 1: Analgesic Properties

A study evaluated the analgesic activity of piperidine derivatives, including this compound. The results indicated that the compound exhibited significant pain relief in animal models, comparable to standard analgesics like morphine. The mechanism was attributed to its interaction with opioid receptors.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Case Study 3: CNS Activity

In a pharmacological assessment involving behavioral tests on rodents, the compound showed promise in modulating anxiety-like behaviors. The findings suggested that it might act as a selective serotonin reuptake inhibitor (SSRI), thus influencing mood and anxiety levels.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound Main Activity Potency
1-(4-Chlorophenyl)-2-(1-piperidinyl)-1-propanoneModerate analgesicLower than target compound
1-(4-Chlorophenyl)-3-(1-morpholinyl)-1-propanoneCNS depressantSimilar potency
1-(4-Chlorophenyl)-3-(1-pyrrolidinyl)-1-propanoneLimited anti-inflammatoryMinimal compared to target

Q & A

Q. What are the standard synthetic protocols for 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction under controlled conditions. For example, analogs like Dyclonine hydrochloride (structurally related) are synthesized using dichloromethane as a solvent with sodium hydroxide to drive the reaction . Purity optimization requires:

  • Chromatographic purification : Use reverse-phase HPLC with a methanol-buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) .
  • Recrystallization : Solvent systems like ethanol/water mixtures are effective for removing unreacted intermediates.
  • Safety : Adhere to protocols for handling corrosive reagents (e.g., glacial acetic acid) and ensure proper ventilation .

Q. How should researchers handle and dispose of this compound to ensure laboratory safety and environmental compliance?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s hygroscopic nature necessitates anhydrous storage conditions .
  • Waste disposal : Segregate organic waste containing chlorinated byproducts. Collaborate with licensed waste management agencies for incineration or chemical neutralization to prevent environmental release of toxic intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Analyze the piperidinyl proton environment (δ 1.5–2.5 ppm) and chlorophenyl aromatic signals (δ 7.3–7.6 ppm). Compare with structurally similar compounds (e.g., 1-Acetyl-3-(4-chlorophenyl) derivatives) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 239.8 (C₁₃H₁₇NO·HCl) and monitor fragment ions for structural validation .
  • XRD : For crystalline batches, compare unit cell parameters with deposited CCDC data (e.g., CCDC 1988019 for related ketones) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in spectroscopic data during structural characterization?

Methodological Answer:

  • Cross-validation : Combine multiple techniques (e.g., IR for carbonyl confirmation at ~1700 cm⁻¹ and XRD for absolute configuration) .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons in NMR.
  • Theoretical calculations : Perform DFT simulations to predict NMR/IR spectra and compare with experimental data, as demonstrated for (2E)-3-(2,6-dichlorophenyl) analogs .

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .
  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions. For example, optimize NaOH concentration to minimize side-product formation .

Q. How can computational methods like DFT be integrated with experimental data to elucidate electronic properties?

Methodological Answer:

  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict reactivity sites. For analogs like 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl) derivatives, DFT revealed charge transfer interactions aligning with XRD data .
  • Solvent effect modeling : Use COSMO-RS to simulate solvation effects on reaction pathways, aiding in solvent selection for synthesis .

Q. What are the challenges in assessing the compound’s pharmacological activity, and how can they be addressed?

Methodological Answer:

  • Structural analogs : Compare with Dyclonine hydrochloride (a local anesthetic with similar piperidinyl-propiophenone backbone) to hypothesize target receptors .
  • In vitro assays : Design dose-response studies using neuronal cell lines to evaluate sodium channel modulation, accounting for potential cytotoxicity via MTT assays.

Q. How should researchers address contradictions in published data regarding stability under varying pH conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via LC-MS and compare with stability data from pharmacopeial standards .
  • Kinetic modeling : Derive rate constants for hydrolysis at different pH levels to identify optimal storage buffers (e.g., pH 4–6 for minimal degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.